2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Description
2-Chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide (CAS: 1311314-50-7) is a chloroacetamide derivative characterized by a benzyl group substituted at the para position with a propan-2-yloxymethyl moiety. Its molecular formula is C₁₃H₁₇ClNO₂, with a molecular weight of 262.73 g/mol . The compound features a 2-chloroacetamide backbone, which is a common intermediate in organic synthesis, particularly for constructing heterocycles and bioactive molecules. Its structure includes an ether-linked isopropyl group, enhancing lipophilicity and influencing its reactivity and biological interactions.
The compound is synthesized via chloroacetylation of a benzylamine precursor, a method analogous to other N-(substituted phenyl)acetamides .
Properties
IUPAC Name |
2-chloro-N-[[4-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-5-3-11(4-6-12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXBMSLTDKWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(propan-2-yloxy)methyl]phenylmethylamine
The precursor amine, 4-[(propan-2-yloxy)methyl]phenylmethylamine, is synthesized by etherification of a suitable hydroxybenzyl derivative with isopropyl alcohol or its derivatives under controlled conditions. This step involves:
- Reacting a 4-(hydroxymethyl)phenyl derivative with an isopropylating agent to form the propan-2-yloxy methyl ether.
- Reduction or substitution to introduce the amine group at the benzylic position.
The reaction conditions typically require:
- Use of aprotic solvents such as dichloromethane or toluene.
- Catalysts or bases such as triethylamine to facilitate ether formation.
- Controlled temperature, often reflux or slightly elevated temperatures (e.g., 60–120°C).
Acylation with Chloroacetyl Chloride
The key step for preparing the target compound is the acylation of the amine with chloroacetyl chloride to form the chloroacetamide. This reaction involves:
- Mixing the amine with chloroacetyl chloride in an inert solvent such as dichloromethane or toluene.
- Use of a base (organic or inorganic) to neutralize the generated hydrochloric acid. Common bases include triethylamine, diisopropylethylamine, or sodium carbonate.
- Temperature control, often maintained between 0°C and room temperature to avoid side reactions.
The general reaction scheme is:
$$
\text{R-NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{R-NHCOCH}_2\text{Cl} + \text{HCl}
$$
where R = 4-[(propan-2-yloxy)methyl]phenylmethyl.
Work-up and Purification
- After completion, the reaction mixture is quenched with water.
- The organic phase is separated and washed with aqueous sodium bicarbonate or sodium chloride solutions to remove residual acids and bases.
- The organic solvent is evaporated under reduced pressure.
- The crude product is purified by recrystallization or chromatography, depending on purity requirements.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Etherification | 4-(hydroxymethyl)phenyl derivative + isopropylating agent + base | Dichloromethane, toluene | Reflux (60–120°C) | Several hours | Base: triethylamine preferred |
| Acylation | Amine + chloroacetyl chloride + base | Dichloromethane, toluene | 0°C to RT | 1–3 hours | Base: triethylamine or sodium carbonate |
| Work-up and purification | Aqueous washes, evaporation, recrystallization | Water, brine, organic solvent | Ambient | Variable | Filtration through Dicalite possible |
Research Findings and Optimization
- The choice of base significantly influences the yield and purity of the chloroacetamide. Triethylamine is commonly preferred due to its solubility and effective acid scavenging.
- Solvent polarity affects reaction rate; dichloromethane provides a good balance of solubility and control over reaction kinetics.
- Temperature control during acylation minimizes side reactions such as hydrolysis or over-acylation.
- Prolonged reflux in etherification can improve conversion but may require careful monitoring to avoid decomposition.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
The compound 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is a chemical entity with significant potential across various scientific research applications. This article explores its applications in medicinal chemistry, agrochemical formulations, and materials science, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of chloroacetamides could effectively target cancer cell lines, suggesting that modifications in the side chains can enhance their efficacy against specific cancers .
Analgesic and Anti-inflammatory Effects
Another significant application is in the development of analgesic and anti-inflammatory agents. Compounds with similar structures have been explored for their ability to modulate pain pathways and reduce inflammation. For example, a derivative was found to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory responses . This suggests that this compound could be further investigated for its therapeutic potential in pain management.
Pesticidal Properties
The compound has also shown potential as an active ingredient in agrochemical formulations. Its structural characteristics may allow it to function as an effective pesticide against various agricultural pests. A patent highlights the use of similar chloro-substituted acetamides in formulations aimed at controlling insect populations . This underscores the compound's versatility beyond medicinal applications.
Polymer Synthesis
In materials science, this compound can be utilized in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that modifying polymers with chloroacetamide derivatives can lead to materials with improved performance characteristics, making them suitable for various industrial applications .
Case Study 1: Anticancer Research
A notable study explored the anticancer effects of a series of chloroacetamide derivatives on breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics. The study concluded that further optimization of these compounds could lead to the development of new cancer therapies .
Case Study 2: Agrochemical Efficacy
In another study, a formulation containing a related chloroacetamide was tested against common agricultural pests. The results showed a high efficacy rate, leading to reduced pest populations without significant toxicity to beneficial insects. This case highlights the potential for developing environmentally friendly pest control solutions using such compounds .
Mechanism of Action
The mechanism of action of 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., -F) : Enhance hydrogen-bonding capacity and reactivity in heterocyclic synthesis .
- Bulky Alkyl/Aryl Groups (e.g., propan-2-yloxy) : Increase lipophilicity (LogP ~3–4 predicted) and membrane permeability .
Physicochemical Properties
Predicted or experimental data for select compounds:
*Predicted using QSAR models .
Biological Activity
2-Chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide, a compound with the molecular formula C13H18ClNO2 and CAS Number 1311314-50-7, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a chloroacetamide moiety linked to a propan-2-yloxy group, which may influence its interaction with biological targets. The presence of the chloro group is significant for its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamide compounds often exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that compounds with similar structures can be effective against both gram-positive and gram-negative bacteria.
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Reference |
|---|---|---|---|
| This compound | Moderate | Low | |
| Propanamide Derivatives | High | Moderate to High |
The presence of functional groups such as piperidine or piperazine has been noted to enhance antimicrobial efficacy, suggesting that structural modifications can lead to improved activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with bacterial cell walls or inhibit key metabolic pathways, leading to cell death.
Study 1: Antimicrobial Screening
A study conducted on various acetamide derivatives found that certain structural modifications significantly increased their antimicrobial potency. The compound was tested alongside others in a series of assays against common pathogens.
Results indicated that while this compound showed moderate activity against gram-positive strains, it was less effective against gram-negative bacteria. The study highlighted the importance of the alkoxy substituent in enhancing solubility and membrane permeability, which are critical for antimicrobial action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloroacetamide with a benzyl derivative (e.g., 4-[(propan-2-yloxy)methyl]benzyl chloride) under basic conditions. For example, potassium carbonate (K₂CO₃) in acetonitrile facilitates deprotonation and substitution, with reaction progress monitored by TLC. Post-reaction, filtration removes excess base, and solvent evaporation yields the crude product, which is purified via recrystallization or column chromatography . Multi-step syntheses may employ coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to enhance amide bond formation efficiency .
Q. Which spectroscopic techniques are critical for characterizing this acetamide derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms molecular structure by identifying proton environments (e.g., methylene groups adjacent to the chloroacetamide moiety) and carbon backbone .
- FTIR : Validates functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Single-crystal XRD : Resolves 3D molecular geometry, including bond angles and torsion angles (e.g., nitro or ether group orientations in analogs) .
- Mass spectrometry : Verifies molecular weight and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Standard protocols include:
- Use of PPE (nitrile gloves, goggles, lab coat).
- Conducting reactions in a fume hood to avoid inhalation.
- Avoiding skin contact due to potential irritancy (observed in structurally similar chloroacetamides) .
- Segregating chemical waste and employing certified disposal services for chlorinated organics .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data (e.g., bond angles, torsion angles)?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (XRD) structures. Strategies include:
- Multi-technique validation : Cross-verify XRD-derived torsion angles (e.g., nitro group twist in analogs ) with DFT-optimized geometries.
- Temperature-dependent NMR : Assess conformational flexibility in solution.
- Intermolecular interaction analysis : XRD can reveal packing effects (e.g., C–H⋯O interactions) that influence solid-state geometry .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during reagent addition (e.g., TBTU) to prevent side reactions .
- Inert atmosphere : Use nitrogen/argon to protect moisture-sensitive intermediates.
- Purification : Employ gradient column chromatography to separate byproducts (e.g., unreacted 2-chloroacetamide) .
- Coupling agent selection : TBTU or HATU improves amidation efficiency compared to EDCI .
Q. How can researchers address challenges in synthesizing analogs with modified ether or alkyl chains?
- Methodological Answer :
- Ether chain variation : Replace propan-2-yloxy with other alkoxy groups (e.g., ethoxy) via analogous nucleophilic substitutions, adjusting base strength (e.g., NaH for less reactive substrates) .
- Steric hindrance mitigation : Use bulky bases (2,6-lutidine) to suppress side reactions in crowded aromatic systems .
- Protecting groups : Temporarily protect reactive sites (e.g., amines) during functionalization .
Data Contradiction & Analytical Challenges
Q. How should researchers interpret conflicting NMR and HPLC purity data?
- Methodological Answer :
- NMR impurities : Identify minor peaks as synthetic byproducts (e.g., unreacted starting material) via spiking experiments.
- HPLC-MS correlation : Use HPLC coupled with mass spectrometry to assign low-abundance impurities .
- Quantitative analysis : Compare integration values (NMR) with UV-Vis peak areas (HPLC) for consistency .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Methodological Answer :
- Crystal growth : Slow evaporation of ethanol/acetone mixtures yields diffraction-quality crystals .
- Disorder modeling : For flexible propan-2-yloxy groups, refine occupancy ratios or apply restraints in XRD software .
- Hydrogen bonding : Analyze XRD data for intermolecular interactions (e.g., C–H⋯O) that stabilize the lattice .
Methodological Tables
| Analytical Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 4.2–4.5 ppm (CH₂Cl), δ 1.2 ppm (CH₃) | Confirm chloroacetamide linkage | |
| XRD | Bond angles: C–O–C ~112°, torsion: ±15–20° | Resolve ether group conformation | |
| FTIR | C=O: 1650 cm⁻¹, N–H: 3300 cm⁻¹ | Validate amide functional groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
